A Predictive Spectroscopic and Structural Elucidation Guide to 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine
A Predictive Spectroscopic and Structural Elucidation Guide to 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine (CAS: 1211596-38-1, Molecular Formula: C₈H₁₃N₃).[1] In the dynamic fields of medicinal chemistry and drug development, the unambiguous structural determination of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of this process. Due to the limited availability of public experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a robust predictive framework. This guide is intended for researchers and scientists, offering a detailed theoretical blueprint for the spectral interpretation and characterization of this compound, complete with best-practice methodologies for data acquisition.
Molecular Structure and Functional Group Analysis
The foundational step in any spectroscopic prediction is a thorough analysis of the molecule's structure. The compound features a fused bicyclic system, consisting of a pyrazole ring and a cyclopentane ring, with key substituents that dictate its chemical and spectral behavior.
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Tetrahydro-cyclopentapyrazole Core: A five-membered saturated carbocycle fused to a five-membered aromatic heterocycle. This rigid core influences the spatial orientation of protons and their corresponding NMR signals.
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N-methyl Group: A methyl group directly attached to a nitrogen atom of the pyrazole ring. This will produce a characteristic singlet in the ¹H NMR spectrum.
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Methanamine Group (-CH₂NH₂): A primary amine substituent attached to the pyrazole ring via a methylene bridge. This group is readily protonated in mass spectrometry and exhibits characteristic stretches in IR spectroscopy.
Caption: Numbered structure of the target compound.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule.
Recommended Experimental Protocol: ¹H NMR
For reliable data, a sample concentration of approximately 10-20 mg in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is recommended.[2] The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion. Key acquisition parameters include a sufficient number of scans (NS) for a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T₁ of interest to ensure accurate integration.[3]
Caption: A typical workflow for NMR sample analysis.
Predicted ¹H NMR Signal Assignments
The predicted ¹H NMR spectrum is based on the analysis of chemical environments and expected spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.85 | s | 3H | N-CH₃ | N-alkyl groups on heteroaromatic rings are deshielded. |
| ~ 3.95 | s | 2H | -CH₂ NH₂ | Methylene protons adjacent to an amine and a pyrazole ring. |
| ~ 2.80 | t, J ≈ 7.5 Hz | 2H | C4-H₂ | Aliphatic protons adjacent to the fused aromatic system. |
| ~ 2.70 | t, J ≈ 7.5 Hz | 2H | C6-H₂ | Aliphatic protons adjacent to the fused aromatic system. |
| ~ 2.05 | quintet, J ≈ 7.5 Hz | 2H | C5-H₂ | Aliphatic protons coupled to four adjacent protons. |
| ~ 1.50 | br s | 2H | -NH₂ | Chemical shift is variable; signal broadens due to quadrupole effects and exchange. Disappears upon D₂O shake.[4] |
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy identifies the unique carbon environments within the molecule.
Recommended Experimental Protocol: ¹³C NMR
Using the same sample prepared for ¹H NMR, a proton-decoupled ¹³C NMR spectrum should be acquired. This requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[2]
Predicted ¹³C NMR Signal Assignments
Predictions are based on established chemical shift ranges for similar functional groups.[5][6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | C3 | Carbon in the pyrazole ring attached to the methanamine group. |
| ~ 148 | C6a | Quaternary carbon at the ring fusion, attached to nitrogen. |
| ~ 118 | C3a | Quaternary carbon at the ring fusion. |
| ~ 45 | -C H₂NH₂ | Methylene carbon attached to a primary amine. |
| ~ 35 | N-C H₃ | N-methyl carbon. |
| ~ 28 | C4 | Aliphatic carbon in the cyclopentane ring. |
| ~ 26 | C6 | Aliphatic carbon in the cyclopentane ring. |
| ~ 23 | C5 | Central aliphatic carbon in the cyclopentane ring. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Recommended Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is the preferred method for this molecule due to the basicity of the amine group, which facilitates protonation. A dilute solution (~10 µg/mL) of the sample in a solvent like methanol or acetonitrile with 0.1% formic acid is introduced into the mass spectrometer.[7][8]
Predicted Mass Spectrum and Fragmentation
The molecular formula C₈H₁₃N₃ gives a monoisotopic mass of 151.1109 Da. In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺.
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Predicted [M+H]⁺: m/z = 152.1187
The fragmentation of pyrazole derivatives often involves cleavage of the ring or loss of substituents.[9][10] For this molecule, key fragmentations are predicted to originate from the protonated molecular ion.
| Predicted Fragment (m/z) | Proposed Structure/Loss |
| 135.0929 | [M+H - NH₃]⁺ |
| 122.1024 | [M+H - CH₂NH]⁺ |
| 95.0656 | [C₅H₅N₂]⁺ (Pyrazole core after side chain loss) |
digraph "Fragmentation_Pathway" { graph [splines=true, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", fontcolor="#202124", fontname="Arial"];M [label="[M+H]⁺\nm/z = 152.12"]; F1 [label="[M+H - NH₃]⁺\nm/z = 135.09"]; F2 [label="[M+H - CH₂NH]⁺\nm/z = 122.10"]; F3 [label="[C₅H₅N₂]⁺\nm/z = 95.07"];
M -> F1 [label="- NH₃"]; M -> F2 [label="- CH₂NH"]; F1 -> F3 [label="- C₃H₄"]; }
Caption: Predicted major fragmentation pathways in ESI-MS.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Recommended Experimental Protocol: ATR-IR
Attenuated Total Reflectance (ATR) is a modern, convenient technique requiring minimal sample preparation. A small amount of the solid or liquid sample is placed directly onto the ATR crystal (commonly diamond), and pressure is applied to ensure good contact.[11][12]
Predicted IR Absorption Bands
The predicted IR spectrum will show characteristic absorptions for the amine and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for asymmetric and symmetric stretching.[4][13] |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong absorptions characteristic of sp³ C-H bonds. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for the -NH₂ group.[13] |
| 1580 - 1450 | C=N, C=C Stretch | Pyrazole Ring | Aromatic ring stretching vibrations.[14] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Stretching vibration for the C-N bonds.[13] |
Conclusion
This guide presents a detailed, predictive spectroscopic profile for 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine. Through the systematic analysis of its structure, we have forecasted the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. The provided protocols represent standard, field-proven methodologies for acquiring high-quality data. While this theoretical framework offers a robust starting point for the characterization of this molecule, it must be emphasized that experimental verification remains the definitive standard for structural elucidation. This predictive guide serves as a valuable tool for researchers, enabling them to anticipate spectral features and design appropriate analytical strategies.
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